MFCD02330292

Description

MFCD02330292 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Such compounds are frequently employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their reactivity and stability .

Key inferred properties based on structural analogs:

- Molecular weight: Likely 200–500 Da, typical for intermediates in drug synthesis.

- Functional groups: Potential boronic acid or aryl halide moieties for catalytic applications.

- Applications: Preclinical drug development, polymer synthesis, or agrochemical intermediates.

Properties

IUPAC Name |

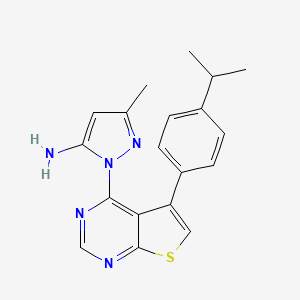

5-methyl-2-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5S/c1-11(2)13-4-6-14(7-5-13)15-9-25-19-17(15)18(21-10-22-19)24-16(20)8-12(3)23-24/h4-11H,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWYTAXMSPQBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

“MFCD02330292” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, Suzuki–Miyaura coupling reactions utilize boron reagents and palladium catalysts to form carbon-carbon bonds . The major products formed from these reactions can vary, but they often include complex organic molecules with enhanced stability and functionality.

Scientific Research Applications

The compound “MFCD02330292” has a wide range of scientific research applications. In chemistry, it is used as a reagent in multi-component reactions, which are valuable for synthesizing complex molecules efficiently . In biology and medicine, it may serve as a precursor for developing pharmaceuticals or as a tool for studying biochemical pathways. Industrial applications could include its use in materials science for creating advanced materials with specific properties .

Mechanism of Action

The mechanism by which “MFCD02330292” exerts its effects involves interactions with molecular targets and pathwaysFor example, similar compounds often act by inhibiting or activating specific proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Similarity

The following compounds were identified as structurally or functionally analogous to MFCD02330292 based on MDL cross-referencing and PubChem

Physicochemical Properties Comparison

Notes:

- LogP : Higher lipophilicity in boronic acid derivatives (e.g., 2.15) enhances membrane permeability but may reduce aqueous solubility.

- TPSA (Topological Polar Surface Area) : Lower TPSA in 5-chloropyrimidine (28.93 Ų) correlates with improved blood-brain barrier penetration .

- Synthetic Accessibility : Boronic acids (e.g., CAS 1046861-20-4) require palladium catalysts, increasing production costs compared to benzimidazoles .

Discussion :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.